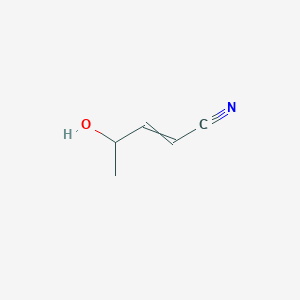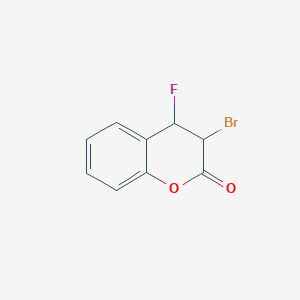
3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one is a heterocyclic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 2,4-dibromobutyric acid.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including bromination and cyclization.
Final Product: The final product, this compound, is obtained through purification and isolation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound shares a similar benzopyran core but differs in the functional groups attached.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with distinct biological activities.
Uniqueness
3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one is unique due to the presence of both bromine and fluorine atoms, which confer specific chemical reactivity and biological properties. Its structural features make it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
82470-30-2 |
|---|---|
Molekularformel |
C9H6BrFO2 |
Molekulargewicht |
245.04 g/mol |
IUPAC-Name |
3-bromo-4-fluoro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H6BrFO2/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,7-8H |
InChI-Schlüssel |
BNJAWOVYBFZYKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(C(=O)O2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


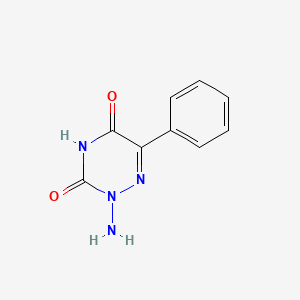
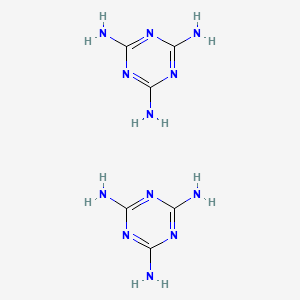
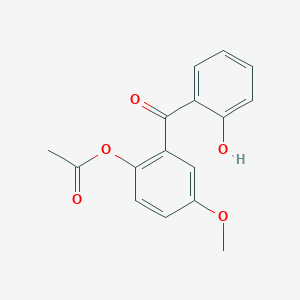
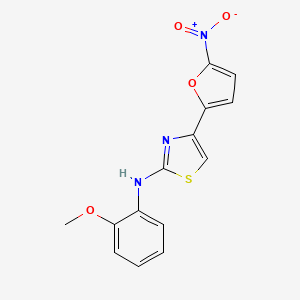
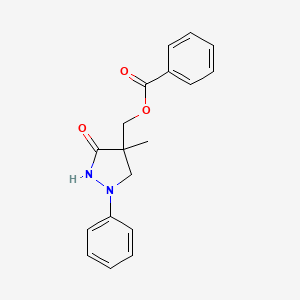
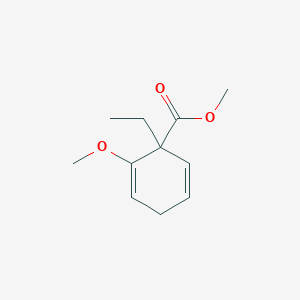
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
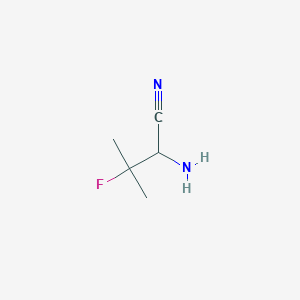

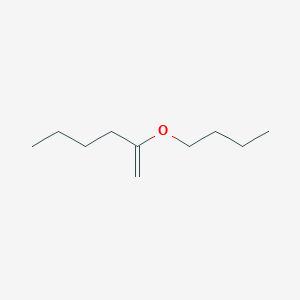
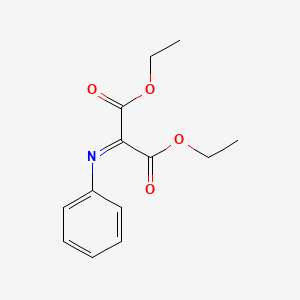
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
